molecular formula C11H15ClN2OS B5272377 (5-CHLORO-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE

(5-CHLORO-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE

Cat. No.: B5272377
M. Wt: 258.77 g/mol
InChI Key: GLAGOCGQPIIOFL-UHFFFAOYSA-N
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Description

(5-Chloro-2-thienyl)(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound with the molecular formula C11H15ClN2OS. It is a member of the diazepane family, which are seven-membered nitrogen heterocycles. These compounds have attracted significant attention due to their wide application in the synthesis of natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-thienyl)(4-methyl-1,4-diazepan-1-yl)methanone can be achieved through various synthetic routes. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method has been developed to produce chiral 1,4-diazepanes with high enantioselectivity . The reaction conditions typically involve the use of specific imine reductases, which catalyze the reductive amination of the corresponding aminoketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can be scaled up for industrial applications to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl)(4-methyl-1,4-diazepan-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

(5-Chloro-2-thienyl)(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (5-Chloro-2-thienyl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-thienyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific structural features and the presence of both a thienyl and diazepane moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS/c1-13-5-2-6-14(8-7-13)11(15)9-3-4-10(12)16-9/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAGOCGQPIIOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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